molecular formula C21H32O4 B14726252 Dipentyl 2-benzylbutanedioate CAS No. 5859-32-5

Dipentyl 2-benzylbutanedioate

Cat. No.: B14726252
CAS No.: 5859-32-5
M. Wt: 348.5 g/mol
InChI Key: UTJVOBIEEOLTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentyl 2-benzylbutanedioate is an organic compound with the molecular formula C20H30O4. It belongs to the class of esters, which are commonly derived from carboxylic acids and alcohols. This compound is characterized by its ester functional group, which is formed by the reaction between a carboxylic acid and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl 2-benzylbutanedioate typically involves the esterification of 2-benzylbutanedioic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

2-benzylbutanedioic acid+pentanolH2SO4dipentyl 2-benzylbutanedioate+water\text{2-benzylbutanedioic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-benzylbutanedioic acid+pentanolH2​SO4​​dipentyl 2-benzylbutanedioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dipentyl 2-benzylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipentyl 2-benzylbutanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It may be explored for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: The compound is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of dipentyl 2-benzylbutanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dipentyl butanedioate: Similar in structure but lacks the benzyl group.

    Dibutyl 2-benzylbutanedioate: Similar but with butyl groups instead of pentyl groups.

    Diethyl 2-benzylbutanedioate: Similar but with ethyl groups instead of pentyl groups.

Uniqueness

Dipentyl 2-benzylbutanedioate is unique due to the presence of both the benzyl and pentyl groups, which confer specific chemical and physical properties

Properties

CAS No.

5859-32-5

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

dipentyl 2-benzylbutanedioate

InChI

InChI=1S/C21H32O4/c1-3-5-10-14-24-20(22)17-19(16-18-12-8-7-9-13-18)21(23)25-15-11-6-4-2/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3

InChI Key

UTJVOBIEEOLTSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.